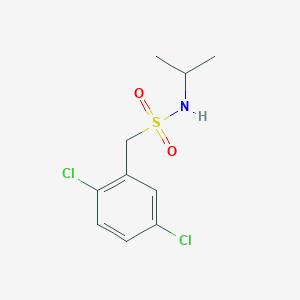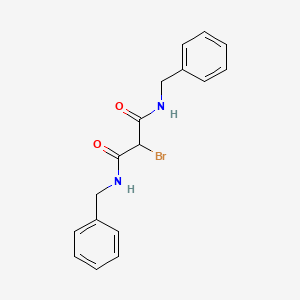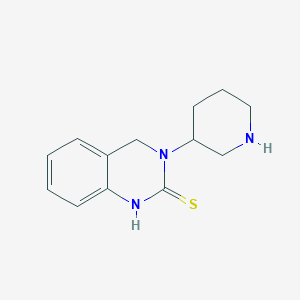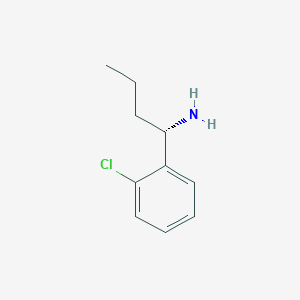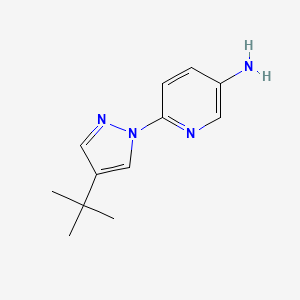
4-(Ethylamino)benzenemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylamino)benzenemethanol is an organic compound that belongs to the class of benzyl alcohols It is characterized by the presence of an ethylamino group attached to the benzene ring, which is further connected to a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylamino)benzenemethanol typically involves the reaction of 4-nitrobenzyl alcohol with ethylamine. The process can be summarized as follows:
Reduction of 4-nitrobenzyl alcohol: The nitro group in 4-nitrobenzyl alcohol is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Ethylation: The resulting 4-aminobenzyl alcohol is then reacted with ethylamine under suitable conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反応の分析
Types of Reactions
4-(Ethylamino)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) in the presence of a catalyst like Pd/C.
Substitution: Nucleophiles such as halides or other amines.
Major Products Formed
Oxidation: Formation of 4-(Ethylamino)benzaldehyde or 4-(Ethylamino)benzoic acid.
Reduction: Formation of simpler amines or alcohols.
Substitution: Formation of substituted benzyl alcohols or amines.
科学的研究の応用
4-(Ethylamino)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Ethylamino)benzenemethanol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(Dimethylamino)benzenemethanol: Similar structure but with dimethylamino group instead of ethylamino.
4-(Methylamino)benzenemethanol: Contains a methylamino group.
4-(Hydroxyamino)benzenemethanol: Contains a hydroxyamino group.
Uniqueness
4-(Ethylamino)benzenemethanol is unique due to the presence of the ethylamino group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications in research and industry.
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
6-(4-tert-butylpyrazol-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C12H16N4/c1-12(2,3)9-6-15-16(8-9)11-5-4-10(13)7-14-11/h4-8H,13H2,1-3H3 |
InChIキー |
VYPNEZUOJPWFNT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CN(N=C1)C2=NC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


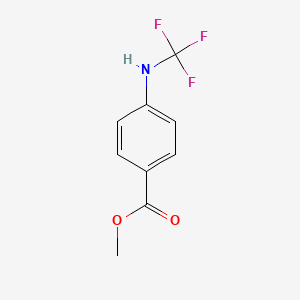

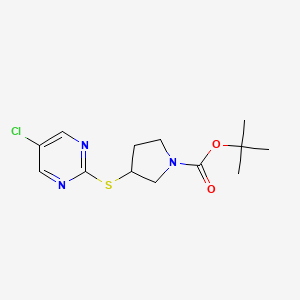

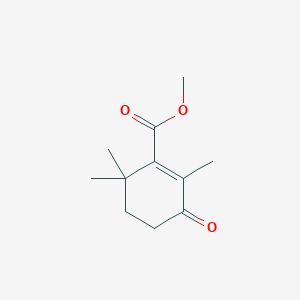

![2,4-Diphenyl-6-[3-(2-triphenylenyl)phenyl]-1,3,5-triazine](/img/structure/B13970434.png)
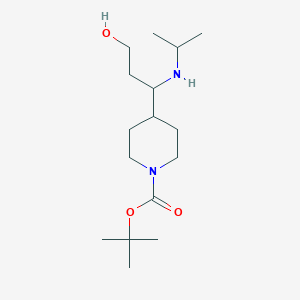
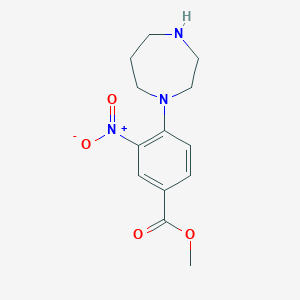
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-6-chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B13970442.png)
